N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methylcarbonic dihydrazide
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Overview
Description
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary target of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide, also known as 3-amino-1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}urea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and flexibility of the cells.
Mode of Action
It is believed to interact with its targets byaffecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of these proteins, thereby affecting the growth and development of the oomycetes.
Biochemical Pathways
The compound affects the motility of zoospores , the germination of cysts , the growth of the mycelium , and sporulation . These processes are critical for the life cycle of oomycetes, and their disruption can lead to the control of diseases caused by these organisms.
Result of Action
The action of this compound leads to the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . This results in the control of diseases caused by these organisms, such as late blight of potato.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
Uniqueness
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’'-methylcarbonic dihydrazide stands out due to its combination of a pyridine ring with both chlorine and trifluoromethyl substituents, along with a methylcarbonic dihydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N5O/c1-17(16-7(18)15-13)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,13H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUKJJHBDTOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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